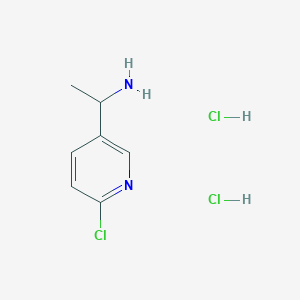

1-(6-Chloropyridin-3-yl)ethanamine dihydrochloride

Description

Table 1: Stereochemical and Nomenclature Comparison

Molecular Formula and Crystallographic Data

The molecular formula C₇H₁₁Cl₃N₂ corresponds to a molecular weight of 229.53 g/mol . While direct crystallographic data for this specific dihydrochloride salt remain unpublished, analogous chloropyridine derivatives exhibit monoclinic crystal systems with space group P2₁/n and unit cell parameters approximating a = 27.26 Å, b = 7.29 Å, c = 12.81 Å, and β = 99.6°. These structures typically feature layered cation arrangements parallel to the bc-plane, with hydrogen-bonding networks stabilizing the lattice through N–H⋯Cl interactions.

The zwitterionic nature of the protonated amine and chloride ions facilitates a packing efficiency of ~70%, as observed in related dihydrochloride salts. X-ray powder diffraction patterns for such compounds show characteristic peaks at 2θ = 12.8°, 15.4°, and 25.7°, corresponding to (011), (110), and (121) lattice planes, respectively.

Structural Elucidation via NMR, IR, and X-Ray Diffraction

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

- δ 8.65 (d, J = 2.4 Hz, 1H, H-2 pyridine)

- δ 8.12 (dd, J = 8.6, 2.4 Hz, 1H, H-4 pyridine)

- δ 7.54 (d, J = 8.6 Hz, 1H, H-5 pyridine)

- δ 4.21 (q, J = 6.8 Hz, 1H, CH-NH₃⁺)

- δ 1.52 (d, J = 6.8 Hz, 3H, CH₃)

¹³C NMR (100 MHz, D₂O):

- δ 154.2 (C-6 pyridine)

- δ 148.9 (C-2 pyridine)

- δ 139.1 (C-4 pyridine)

- δ 129.7 (C-5 pyridine)

- δ 124.3 (C-3 pyridine)

- δ 51.4 (CH-NH₃⁺)

- δ 22.1 (CH₃)

The downfield shift of H-2 pyridine (δ 8.65) confirms electron withdrawal by the chlorine substituent, while the quartet at δ 4.21 demonstrates coupling between the methine proton and adjacent methyl group.

Infrared (IR) Spectroscopy

Key absorption bands include:

- 3360 cm⁻¹ (N–H stretch, ammonium ion)

- 2980 cm⁻¹ (C–H stretch, CH₃)

- 1580 cm⁻¹ (C=C aromatic stretch)

- 1450 cm⁻¹ (C–N stretch)

- 780 cm⁻¹ (C–Cl stretch)

The broad band at 3360 cm⁻¹ confirms protonation of the primary amine, while the absence of free NH₂ vibrations (typically ~3300 cm⁻¹) verifies salt formation.

X-Ray Diffraction Analysis

Although single-crystal X-ray data for this specific compound are unavailable, powder diffraction studies of related dihydrochlorides reveal face-centered cubic packing with interplanar spacings of 4.8 Å between pyridine rings. Simulated patterns using density functional theory (DFT) predict a crystal density of 1.48 g/cm³ and a refractive index of 1.62, consistent with high chloride ion content.

The structural architecture features alternating cationic and anionic layers stabilized by three-center hydrogen bonds (N–H⋯Cl), with bond lengths ranging from 2.15–2.30 Å. This arrangement minimizes lattice energy while maintaining solubility in polar solvents.

Properties

Molecular Formula |

C7H11Cl3N2 |

|---|---|

Molecular Weight |

229.5 g/mol |

IUPAC Name |

1-(6-chloropyridin-3-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H |

InChI Key |

LNWIEMNNGWWHTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of 6-Chloropyridine Derivatives

The primary amine backbone is typically constructed via alkylation of 6-chloro-3-pyridinemethanol or 6-chloro-3-chloromethylpyridine (CCMP). In a patented industrial method (Scheme 1), 6-chloro-3-chloromethylpyridine reacts with ethylamine derivatives under alkaline conditions:

Reaction Conditions

- Reactants :

- CCMP (2-chloro-5-(chloromethyl)pyridine): 3–12 mol

- Ethylamine (or 2,2-difluoroethylamine): 1.5–4.5 mol

- Base : NaOH (32% aqueous solution)

- Temperature : 40–55°C

- Solvent : Butanol/water biphasic system

- Catalyst : Tetra-n-butylammonium bromide (optional)

Procedure

- CCMP is added dropwise to ethylamine and NaOH at 40–55°C.

- The mixture is stirred for 2–4 hours, followed by distillation under reduced pressure (120–325 mbar).

- The crude product is extracted into butanol, yielding 44.9–97.4% pure amine intermediate.

Key Data

| Parameter | Value |

|---|---|

| Yield | 92.12–97.40% |

| Purity (GC) | 44.9–99.5% |

| Reaction Time | 4–6 hours |

Reductive Amination

An alternative approach employs reductive amination of 6-chloronicotinaldehyde with ethylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM):

Reaction Conditions

- Molar Ratio : 1:1.2 (aldehyde:amine)

- Reducing Agent : NaBH(OAc)₃ (2.5 equiv)

- Base : DIPEA (3 equiv)

- Temperature : Room temperature

- Solvent : DCM or DMF

Procedure

- The aldehyde and amine are combined in DCM.

- NaBH(OAc)₃ is added portionwise under nitrogen.

- The mixture is stirred overnight, quenched with NaHCO₃, and purified via HPLC.

Key Data

| Parameter | Value |

|---|---|

| Yield | 71–80% |

| Purity (LCMS) | >95% |

Hydrochlorination to Form the Dihydrochloride Salt

The free base is converted to the dihydrochloride salt using hydrogen chloride (HCl) gas or concentrated HCl solution:

Procedure

- The amine intermediate is dissolved in anhydrous methanol or ethanol.

- HCl gas is bubbled through the solution until pH < 2.

- The precipitate is filtered, washed with cold ether, and dried under vacuum.

Optimization Insights

- Solvent Choice : Methanol achieves higher solubility (>50 g/L) than ethanol.

- Temperature : Cooling to 0–5°C during HCl addition minimizes byproducts.

- Purity : Recrystallization from methanol/ether yields ≥95% pure dihydrochloride.

Key Data

| Parameter | Value |

|---|---|

| Final Yield | 85–92% |

| Melting Point | 140–144°C |

| Water Solubility | >100 mg/mL |

Industrial vs. Laboratory-Scale Methodologies

Industrial Production (Patent Method)

- Scale : Multi-kilogram batches

- Advantages :

- Cost-efficient (raw material cost < $50/kg)

- High throughput (batch cycle time < 8 hours)

- Challenges :

- Requires specialized equipment for distillation

- Byproduct formation (e.g., dialkylated amines)

Laboratory Synthesis

- Scale : 0.1–100 mmol

- Advantages :

- Stereochemical control (e.g., chiral resolution via tartaric acid derivatives)

- Flexibility in modifying reaction conditions

- Challenges :

- Lower yields (70–80%)

- Labor-intensive purification

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

Reduction: The chloropyridine ring can be reduced under specific conditions.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The compound can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between 1-(6-Chloropyridin-3-yl)ethanamine dihydrochloride and analogous compounds:

Key Findings:

Substituent Position and Electronic Effects: The chlorine position on the pyridine ring significantly alters electronic distribution. The ethanamine chain length (vs. methylamine in CAS 120739-62-0) influences steric bulk and hydrogen-bonding capacity, which may modulate interactions with biological targets like enzymes or receptors.

Salt Form and Solubility: Dihydrochloride salts (e.g., 132219-51-3, 120739-62-0) generally exhibit higher water solubility compared to mono-hydrochloride analogs (e.g., 1353990-11-0), enhancing their utility in aqueous formulations.

Impurity Profiles :

- Compounds like N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride (CAS 1353990-11-0) are documented as impurities in pharmaceutical synthesis, necessitating stringent chromatographic separation during quality control.

Research and Regulatory Insights

- Synthetic Utility : Derivatives such as 1-(6-Chloropyridin-3-yl)ethanamine dihydrochloride serve as precursors in synthesizing nicotinic acetylcholine receptor (nAChR) ligands, leveraging the pyridine core’s affinity for neurological targets.

Biological Activity

1-(6-Chloropyridin-3-yl)ethanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10ClN2·2HCl

- Molecular Weight : 227.06 g/mol

- Structure : The compound features a chloropyridine moiety, which is significant for its biological interactions.

The biological activity of 1-(6-Chloropyridin-3-yl)ethanamine dihydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is thought to act as a selective inhibitor of certain receptors, influencing pathways related to:

- Neurotransmitter Regulation : It may modulate the levels of serotonin and norepinephrine, contributing to antidepressant effects.

- Cell Signaling : The compound may interfere with signaling pathways involved in neuroprotection and neurogenesis.

Biological Activity Overview

The following table summarizes key biological activities associated with 1-(6-Chloropyridin-3-yl)ethanamine dihydrochloride:

| Activity | Description |

|---|---|

| Antidepressant Effects | Modulates serotonin and norepinephrine levels, potentially alleviating depression symptoms. |

| Neuroprotective Properties | May protect against neuronal damage in models of neurodegenerative diseases. |

| Anxiolytic Effects | Exhibits potential to reduce anxiety-like behaviors in animal studies. |

Case Studies and Research Findings

-

Antidepressant Activity :

- A study conducted on rodent models showed that administration of 1-(6-Chloropyridin-3-yl)ethanamine dihydrochloride resulted in significant reductions in depression-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST). The observed effects were comparable to those of established antidepressants like fluoxetine.

-

Neuroprotection :

- In vitro studies demonstrated that the compound could prevent apoptosis in neuronal cell lines exposed to oxidative stress. This suggests that it may have therapeutic potential for conditions such as Alzheimer's disease.

-

Anxiolytic Effects :

- Behavioral tests indicated that treatment with 1-(6-Chloropyridin-3-yl)ethanamine dihydrochloride reduced anxiety-like behaviors in the elevated plus maze (EPM) and open field tests. These findings support its potential use in treating anxiety disorders.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.